3,5-Dimethyloctane

Beschreibung

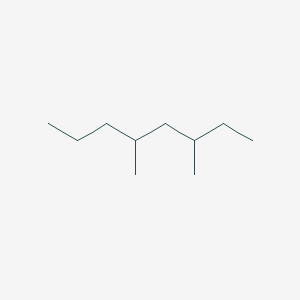

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-10(4)8-9(3)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHRGVJOUHJULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871246 | |

| Record name | 3,5-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an acird pungent odor; [Chem Service MSDS] | |

| Record name | 3,5-Dimethyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15869-93-9 | |

| Record name | 3,5-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 3,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dimethyloctane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3,5-Dimethyloctane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyloctane, a branched alkane with emerging significance in the field of metabolomics, particularly in cancer research. This document details its chemical identity, physicochemical properties, and analytical methodologies, and explores its potential as a biomarker.

Core Chemical Identity

CAS Number: 15869-93-9[1]

Molecular Formula: C₁₀H₂₂[1]

Physicochemical Properties

3,5-Dimethyloctane is a colorless liquid with a characteristic acrid, pungent odor.[1] As a branched alkane, it is a nonpolar compound, rendering it insoluble in water but soluble in organic solvents. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 3,5-Dimethyloctane

| Property | Value | Source |

| Molecular Weight | 142.28 g/mol | [1] |

| Boiling Point | 160 °C (433.15 K) | NIST WebBook |

| Density | 0.74 g/cm³ | ChemBK |

| Refractive Index | 1.41 | Lab Pro Inc. |

| XLogP3 | 5.1 | [1] |

Synthesis and Analysis

The primary analytical technique for the identification and quantification of 3,5-Dimethyloctane, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds

This protocol provides a general framework for the analysis of VOCs like 3,5-Dimethyloctane from biological or environmental samples.

1. Sample Collection and Preparation:

-

For breath analysis, samples are collected in inert bags (e.g., Tedlar®) or onto sorbent tubes.

-

For liquid samples (e.g., cell culture media, plasma), headspace sampling or purge and trap techniques are employed to extract volatile compounds.[4][6]

-

Solid samples (e.g., tissue biopsies) can be subjected to headspace solid-phase microextraction (SPME).

2. Gas Chromatography (GC):

-

Column: A nonpolar capillary column, such as a polydimethylsiloxane-based column (e.g., DB-5ms), is typically used for the separation of alkanes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, with the temperature set appropriately to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

3. Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

-

Identification: The resulting mass spectrum of a chromatographic peak is compared to reference spectra in a database (e.g., NIST Mass Spectral Library) for compound identification. The fragmentation pattern of alkanes is characterized by clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[7] The retention time of the compound is also compared to that of a known standard.

Table 2: Kovats Retention Indices for 3,5-Dimethyloctane

| Column Type | Retention Index | Source |

| Standard Non-polar | 922 - 928 | [1] |

| Semi-standard Non-polar | 917 - 928 | [1] |

Biological Significance and Potential Applications

3,5-Dimethyloctane has been identified as a metabolite observed in the context of cancer metabolism.[1] Volatile organic compounds are increasingly being investigated as non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. Altered metabolic pathways in cancer cells can lead to the production and release of specific VOCs that can be detected in breath, blood, or urine.

Logical Relationship: 3,5-Dimethyloctane as a Potential Cancer Biomarker

Caption: Logical workflow illustrating the potential of 3,5-Dimethyloctane as a cancer biomarker.

Experimental Workflow: Biomarker Discovery

Caption: A typical experimental workflow for the discovery of volatile organic compound biomarkers.

Conclusion

3,5-Dimethyloctane is a well-characterized branched alkane with established physicochemical properties. Its detection as a metabolite in cancer contexts highlights its potential as a non-invasive biomarker. Further research is warranted to elucidate its specific metabolic origins and to validate its clinical utility in the diagnosis and monitoring of cancer. The analytical methods outlined in this guide provide a robust framework for future investigations into the biological role of 3,5-Dimethyloctane.

References

- 1. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dem.ri.gov [dem.ri.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomers of 3,5-Dimethyloctane: Erythro and Threo Configurations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,5-dimethyloctane, with a specific focus on the erythro and threo diastereomers. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines reported data with theoretical principles and generalized experimental protocols relevant to the synthesis and characterization of chiral alkanes.

Introduction to the Stereochemistry of 3,5-Dimethyloctane

3,5-Dimethyloctane is a saturated acyclic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2][3] The presence of two chiral centers at the C3 and C5 positions gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The terms "erythro" and "threo" are used to describe the relative configuration of the two stereocenters.[4][5]

-

Erythro Isomers: In the erythro configuration, similar substituents on the two chiral centers are on the same side in a Fischer projection.

-

Threo Isomers: In the threo configuration, similar substituents are on opposite sides in a Fischer projection.[4][5]

The spatial arrangement of the methyl groups in these stereoisomers can significantly influence their physical properties and, in a biological context, their interaction with chiral molecules such as enzymes and receptors.

Physicochemical Properties

While extensive experimental data for the individual stereoisomers of 3,5-dimethyloctane are scarce, a combination of reported data for the isomeric mixture and calculated values for the individual diastereomers provides insight into their physicochemical properties.

| Property | 3,5-Dimethyloctane (Mixture) | Erythro-3,5-Dimethyloctane | Threo-3,5-Dimethyloctane | Source |

| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | 142.28 g/mol | 142.28 g/mol | [1][2] |

| Boiling Point | 160 °C (433.15 K) | Not Reported | 154.17 °C (427.32 K) (Calculated) | [2][6] |

| Enthalpy of Vaporization (ΔvapH°) | Not Reported | Not Reported | 37.08 kJ/mol (Calculated) | [6] |

| Octanol/Water Partition Coefficient (logPoct/wat) | Not Reported | Not Reported | 3.859 (Calculated) | [6] |

| Kovats Retention Index (non-polar column) | 922 - 928 | 921 | 922 | [7][7][8] |

Experimental Protocols

Hypothetical Stereoselective Synthesis

A plausible route to access the erythro and threo diastereomers of 3,5-dimethyloctane involves the stereoselective reduction of a 3,5-disubstituted-4-octanone precursor. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions. This would be followed by a deoxygenation step.

Protocol 1: Diastereoselective Reduction of 3,5-Dimethyl-4-octanone followed by Deoxygenation

-

Synthesis of 3,5-Dimethyl-4-octanone: The ketone precursor can be synthesized via the acylation of an appropriate organometallic reagent with a carboxylic acid derivative.

-

Diastereoselective Reduction:

-

For the syn (leading to erythro) alcohol: Employ a reducing agent that favors substrate control, such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) in a non-polar solvent like toluene.

-

For the anti (leading to threo) alcohol: Employ a reducing agent that favors chelation control, such as sodium borohydride with the addition of a Lewis acid like cerium(III) chloride (Luche reduction) in a protic solvent like methanol.

-

-

Deoxygenation (e.g., Barton-McCombie Deoxygenation):

-

Convert the resulting alcohol to a thiocarbonyl derivative (e.g., a xanthate).

-

Treat the xanthate with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a more environmentally friendly alternative) to remove the hydroxyl group and form the alkane.

-

-

Purification: The final product would be purified by fractional distillation and/or preparative gas chromatography.

Separation and Characterization of Stereoisomers

Protocol 2: Chiral Gas Chromatography (GC) for Diastereomer and Enantiomer Separation

This protocol outlines a method for the analytical separation of the stereoisomers of 3,5-dimethyloctane.

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX or G-TA).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 150 °C.

-

Hold at 150 °C for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Sample Preparation:

-

Dissolve the synthesized mixture of 3,5-dimethyloctane stereoisomers in a volatile solvent such as hexane to a concentration of 1 mg/mL.

-

-

Data Analysis:

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: High-resolution NMR spectrometer (¹H NMR and ¹³C NMR).

-

Sample Preparation: Collect the separated fractions from preparative GC and dissolve in deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Analysis: While the spectra of all stereoisomers are expected to be very similar, subtle differences in chemical shifts and coupling constants, particularly for the protons and carbons near the chiral centers (C3, C5, and the attached methyl groups), can be used to distinguish between the erythro and threo diastereomers. Generally, for acyclic diastereomers, the coupling constants between vicinal protons can differ, and the chemical shifts of carbons can be influenced by the different steric environments.[9]

Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationships between the four stereoisomers of 3,5-dimethyloctane.

Caption: Relationships between the stereoisomers of 3,5-dimethyloctane.

Hypothetical Synthesis and Separation Workflow

The following diagram outlines a logical workflow for the proposed synthesis and separation of the erythro and threo stereoisomers of 3,5-dimethyloctane.

Caption: Hypothetical workflow for the synthesis and separation of 3,5-dimethyloctane stereoisomers.

Biological Significance

At present, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways for the stereoisomers of 3,5-dimethyloctane. As a simple branched-chain alkane, it is not expected to have significant biological activity in the context of drug development. However, in fields such as petrochemistry and environmental science, the analysis of such isomers can be relevant for crude oil characterization and biodegradation studies.

Conclusion

This technical guide has summarized the available information on the erythro and threo stereoisomers of 3,5-dimethyloctane. While specific experimental data are limited, this guide provides a framework for understanding their stereochemical relationships, predicted physicochemical properties, and generalized protocols for their synthesis and separation. The provided visualizations offer a clear representation of the isomeric relationships and a potential experimental workflow. For researchers in drug development, while this specific molecule may not be of direct interest, the principles of stereoselective synthesis and chiral separation outlined here are fundamental to the preparation of enantiomerically pure active pharmaceutical ingredients. Further research would be required to determine the precise experimental properties of these stereoisomers.

References

- 1. Octane, 3,5-dimethyl- [webbook.nist.gov]

- 2. 3,5-dimethyloctane [stenutz.eu]

- 3. Human Metabolome Database: Showing metabocard for 3,5-dimethyloctane (HMDB0062604) [hmdb.ca]

- 4. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 5. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-dimethyloctane, threo [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of 3,5-Dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dimethyloctane, a branched alkane with potential applications in various fields of chemical research and development. This document details a feasible synthetic route, complete with experimental protocols, and presents a thorough characterization of the target molecule using modern analytical techniques.

Synthesis of 3,5-Dimethyloctane

A plausible and efficient three-step synthesis of 3,5-dimethyloctane has been designed, commencing with readily available starting materials. The synthetic pathway involves a Grignard reaction to form the carbon skeleton, followed by dehydration to introduce a double bond, and subsequent hydrogenation to yield the saturated alkane.

Synthetic Pathway

Caption: Synthetic pathway for 3,5-dimethyloctane.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyloctan-3-ol via Grignard Reaction

This procedure is adapted from standard Grignard reaction protocols.[1]

-

Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents). The apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen or argon). A solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise through the dropping funnel to initiate the reaction. The reaction mixture is stirred and gently warmed to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, pentylmagnesium bromide.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 5-methyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-dimethyloctan-3-ol.

Step 2: Dehydration of 3,5-Dimethyloctan-3-ol

This procedure is based on the acid-catalyzed dehydration of tertiary alcohols.[2][3][4][5][6]

-

Reaction Setup: The crude 3,5-dimethyloctan-3-ol is placed in a round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added. The flask is fitted with a distillation apparatus.

-

Dehydration and Distillation: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene product, a mixture of 3,5-dimethyloctene isomers. The collection of the distillate as it forms drives the equilibrium towards the product.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and purified by fractional distillation to isolate the 3,5-dimethyloctene isomers.

Step 3: Hydrogenation of 3,5-Dimethyloctene

This protocol follows standard procedures for catalytic hydrogenation.[7][8][9][10][11]

-

Catalyst and Substrate: A reaction flask is charged with the mixture of 3,5-dimethyloctene isomers and a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is carefully added.

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus). The air in the flask is replaced with hydrogen by evacuating and refilling the system several times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude 3,5-dimethyloctane.

-

Final Purification: The crude product is purified by fractional distillation to obtain pure 3,5-dimethyloctane.

Characterization of 3,5-Dimethyloctane

The identity and purity of the synthesized 3,5-dimethyloctane are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [2][12] |

| Molecular Weight | 142.28 g/mol | [2][12] |

| CAS Number | 15869-93-9 | [2][12] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~159-161 °C | [13] |

| Density | ~0.742 g/cm³ at 20 °C | |

| Refractive Index | ~1.416 at 20 °C |

Spectroscopic Data

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is employed to determine the purity of the synthesized 3,5-dimethyloctane and to confirm its molecular weight and fragmentation pattern.

| Parameter | Value | Reference |

| Molecular Ion (M⁺) | m/z 142 | [10] |

| Major Fragment Ions (m/z) | ||

| 113 | [M-C₂H₅]⁺ | [14][15][16][17] |

| 99 | [M-C₃H₇]⁺ | [14][15][16][17] |

| 85 | [M-C₄H₉]⁺ | [14][15][16][17] |

| 71 | [M-C₅H₁₁]⁺ | [14][15][16][17] |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | [14][15][16][17] |

| 43 | [C₃H₇]⁺ (Isopropyl cation) | [14][15][16][17] |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of 3,5-dimethyloctane by identifying the different proton and carbon environments within the molecule.

¹H NMR (Proton NMR) Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.85-0.95 | m | 9H | -CH₃ groups |

| ~1.10-1.40 | m | 10H | -CH₂- groups |

| ~1.50-1.70 | m | 3H | -CH- groups |

¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~11-14 | Terminal -CH₃ |

| ~20-23 | Methyl branches (-CH(CH₃)-) |

| ~29-33 | -CH₂- groups |

| ~35-40 | -CH- groups |

| ~42-45 | -CH₂- adjacent to branches |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 3,5-dimethyloctane is characteristic of a saturated alkane, showing C-H stretching and bending vibrations.[18]

| Wavenumber (cm⁻¹) | Vibration Type |

| 2960-2850 | C-H stretch (strong) |

| 1465 | -CH₂- bend (medium) |

| 1375 | -CH₃ bend (medium) |

Logical Workflow

The overall process for the synthesis and characterization of 3,5-dimethyloctane can be summarized in the following workflow diagram.

Caption: Overall workflow for the synthesis and characterization.

References

- 1. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. odinity.com [odinity.com]

- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 12. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Octane, 3,5-dimethyl- [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3,5-Dimethyloctane as a volatile organic compound (VOC)

An In-depth Technical Guide to 3,5-Dimethyloctane as a Volatile Organic Compound (VOC)

Introduction

3,5-Dimethyloctane (CAS: 15869-93-9) is a branched-chain alkane with the molecular formula C10H22.[1] As a member of the volatile organic compound (VOC) family, it contributes to various chemical processes in the atmosphere and has been identified from both biogenic and anthropogenic sources. Its non-polar nature, relatively low water solubility, and volatility ensure its distribution in the environment, primarily in the atmosphere and in lipid-rich matrices.[2][3] This compound is of interest to researchers for its role in atmospheric chemistry, as a potential biofuel, and as a biomarker in various biological and environmental systems.[1] This guide provides a comprehensive technical overview of its physicochemical properties, analytical methodologies, environmental fate, and toxicological and metabolic profiles, targeted at researchers, scientists, and professionals in drug development.

Physicochemical and Identification Data

Quantitative data for 3,5-Dimethyloctane is summarized below. These properties are crucial for understanding its environmental transport, partitioning, and analytical behavior.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C10H22 | [1][2][4] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Density | 0.74 g/cm³ | [2] |

| Boiling Point | 158.6 - 160 °C | [2] |

| Melting Point | -53.99 °C | [2] |

| Flash Point | 38 °C | [2] |

| Vapor Pressure | 3.38 mmHg at 25 °C | [2] |

| Water Solubility | 93.15 µg/L (temperature not stated) | [2] |

| Refractive Index | 1.4120 - 1.4130 | [2] |

| Henry's Law Constant (k°H) | 0.00016 mol/(kg*bar) at 298.15 K | [5] |

| logP (Octanol-Water Partition Coeff.) | 5.1 | [1] |

Table 2: Identification and Safety

| Identifier | Value | Reference(s) |

| CAS Number | 15869-93-9 | [1][4] |

| IUPAC Name | 3,5-dimethyloctane | [1][4] |

| Synonyms | Octane, 3,5-dimethyl- | [1][4] |

| InChIKey | VRHRGVJOUHJULC-UHFFFAOYSA-N | [1][4] |

| GHS Hazard Class | Flammable Liquid, Category 3 | [1] |

| Hazard Statements | H226: Flammable liquid and vapor | [1][6] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280 | [1][6] |

Analytical Methodologies

The primary analytical technique for the identification and quantification of 3,5-dimethyloctane is Gas Chromatography-Mass Spectrometry (GC-MS), owing to its high sensitivity and selectivity for volatile compounds.[7] Sample preparation frequently employs Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free method that effectively concentrates VOCs from a sample matrix onto a coated fiber.[8]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol is a representative methodology synthesized from standard practices for VOC analysis in environmental or biological samples.[8][9]

-

Sample Preparation:

-

Place 2.5 - 5.0 g (for solids) or 5.0 - 10.0 mL (for liquids) of the sample into a 20 mL glass headspace vial.

-

For aqueous samples, add NaCl to saturation to increase the partitioning of analytes into the headspace.

-

Seal the vial immediately with a PTFE-faced septum and screw cap.

-

Prepare a blank sample using sterile water or a clean, inert matrix to monitor for background contamination.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Pre-condition the SPME fiber as per the manufacturer's instructions (e.g., at 270 °C for 60 min in the GC injection port). A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.[8]

-

Place the sealed sample vial into a water bath or heating block set to a controlled temperature (e.g., 37-40 °C).[9]

-

Allow the sample to equilibrate for at least 30 minutes with agitation (e.g., 250 rpm).[8]

-

Introduce the SPME fiber assembly through the vial's septum, exposing the fiber to the headspace above the sample.

-

Extract the VOCs for a defined period, typically 10-30 minutes, while maintaining temperature and agitation.[8][9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC inlet (e.g., 220-250 °C) for thermal desorption for 1-2 minutes.[8][9]

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (60 m x 0.25 mm ID, 1.4 µm film thickness).[8]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]

-

Oven Program: A typical temperature program starts at 35-40 °C (hold for 5 min), ramps at 10 °C/min to 100 °C, then ramps at 15 °C/min to 220-230 °C (hold for 3-10 min).[8]

-

-

MS Detection:

-

-

Data Analysis:

-

Identify 3,5-dimethyloctane by comparing its retention time and mass spectrum with a known reference standard or a spectral library (e.g., NIST). The Kovats Retention Index can also be used for confirmation.[1]

-

Quantify the compound using an external or internal standard calibration curve.

-

Environmental Fate and Transport

The environmental behavior of 3,5-dimethyloctane is governed by its high volatility, low water solubility, and susceptibility to atmospheric and biological degradation.[2][10]

-

Volatilization and Transport: Due to its high vapor pressure and low water solubility, 3,5-dimethyloctane released to soil or water will readily partition into the atmosphere.[2][11] Long-range transport can occur in the gas phase.

-

Biodegradation: 3,5-dimethyloctane is susceptible to microbial degradation in soil and water under aerobic conditions.[14] Studies on petroleum hydrocarbon mixtures have demonstrated that branched alkanes can be biodegraded, although often at slower rates than their linear counterparts. The process is a key mechanism for its removal from terrestrial and aquatic ecosystems.

Toxicology and Human Health

The toxicological profile of 3,5-dimethyloctane is not well-characterized. No specific LD50 or LC50 values are available in the public literature.[15][16] However, as a member of the C9-C12 saturated aliphatic hydrocarbon category, some general toxicological properties can be inferred.

-

Acute Effects: Like other volatile alkanes, high concentrations of 3,5-dimethyloctane vapor can cause central nervous system (CNS) depression, leading to symptoms such as dizziness, headache, and incoordination.[3] It is described as having an acrid, pungent odor and may cause irritation to the respiratory tract.[1][3]

-

Chronic Effects: Long-term exposure to high levels of similar solvents can lead to neurotoxic effects.[3]

-

Carcinogenicity: It is not classified as a carcinogen, and data is insufficient to assess its carcinogenic potential.[6]

-

Metabolite Status: 3,5-Dimethyloctane has been identified as a human metabolite and has been observed in the context of cancer metabolism, suggesting it may be produced endogenously or result from the metabolism of dietary or environmental precursors.[1][17]

Metabolism

Specific metabolic pathways for 3,5-dimethyloctane have not been elucidated in detail. However, the metabolism of branched-chain alkanes in mammals is generally understood to proceed via oxidation reactions catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system, primarily in the liver.[18][19]

The plausible metabolic pathway involves:

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of a terminal (ω-oxidation) or internal (sub-terminal) carbon atom by a CYP enzyme (e.g., CYP450) to form a primary or secondary alcohol.

-

Oxidation to Aldehyde/Ketone: The resulting alcohol is then oxidized by alcohol dehydrogenases to form an aldehyde (from a primary alcohol) or a ketone (from a secondary alcohol).

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized by aldehyde dehydrogenases to form a carboxylic acid.

-

Beta-Oxidation: The resulting fatty acid can then, in principle, enter the β-oxidation pathway to be broken down into smaller acyl-CoA units, which can enter central metabolism (e.g., the TCA cycle). The methyl branches may require specific enzymatic steps (e.g., α-oxidation) to be metabolized further.

References

- 1. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DIMETHYLOCTANE [chembk.com]

- 3. 3,5-Dimethyloctane - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Octane, 3,5-dimethyl- [webbook.nist.gov]

- 5. Octane, 3,5-dimethyl- [webbook.nist.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 11. epa.gov [epa.gov]

- 12. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [mdpi.com]

- 13. ACP - Rate coefficients for the reactions of OH radicals with C3âC11 alkanes determined by the relative-rate technique [acp.copernicus.org]

- 14. 3,3-Dimethyloctane | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. Human Metabolome Database: Showing metabocard for 3,5-dimethyloctane (HMDB0062604) [hmdb.ca]

- 18. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3,5-Dimethyloctane in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyloctane, a branched alkane, has emerged as a molecule of interest due to its detection in various biological systems, ranging from insect chemical communication to potential, albeit less defined, roles in human metabolism. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 3,5-dimethyloctane, detailing its presence in biological systems, putative biosynthetic pathways, and the analytical methodologies employed for its characterization. This document aims to serve as a foundational resource for researchers investigating novel semiochemicals, metabolic pathways, and potential biomarkers.

Natural Occurrence of 3,5-Dimethyloctane

The most definitive evidence for the natural occurrence of 3,5-dimethyloctane comes from the study of insect chemical signaling. Specifically, it has been identified as a component of the Dufour's gland secretion in the ant species Formica exsecta. The Dufour's gland in ants is known to produce a complex mixture of hydrocarbons that serve various functions, including trail marking, nestmate recognition, and alarm signaling.

Quantitative Data on 3,5-Dimethyloctane in Formica exsecta

The following table summarizes the quantitative analysis of 3,5-dimethyloctane found in the Dufour's gland of Formica exsecta workers and queens. The data highlights a significant difference in the amount of this compound between the two castes, suggesting a potential role in social organization or caste-specific functions.

| Caste of Formica exsecta | Mean Amount of 3,5-Dimethyloctane per Individual (ng) |

| Worker | 2.3 ± 0.4 |

| Queen | 15.8 ± 3.1 |

Data extracted from studies on Formica exsecta Dufour's gland secretions.

Beyond its well-documented presence in insects, 3,5-dimethyloctane is listed in human metabolite databases, with notations suggesting its observation in the context of cancer metabolism. However, specific quantitative data and the exact metabolic pathways in humans remain to be elucidated by further research.

Biosynthesis of 3,5-Dimethyloctane in Insects

While the specific enzymatic steps for the synthesis of 3,5-dimethyloctane in Formica exsecta have not been fully detailed, the general biosynthetic pathway for methyl-branched alkanes in insects is well-established. This pathway is a modification of the fatty acid synthesis (FAS) machinery, primarily occurring in specialized cells called oenocytes.

The key steps involve:

-

Chain Initiation: Acetyl-CoA serves as the primer for the growing fatty acyl chain.

-

Elongation and Branching: The fatty acid synthase complex iteratively adds two-carbon units from malonyl-CoA. The introduction of methyl branches is achieved by the incorporation of methylmalonyl-CoA in place of malonyl-CoA at specific elongation cycles. For 3,5-dimethyloctane, this would involve two such incorporation events.

-

Reduction and Decarbonylation: The resulting branched-chain fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to yield the final hydrocarbon.

dot

Caption: Generalized biosynthetic pathway for methyl-branched alkanes like 3,5-dimethyloctane in insects.

Potential Signaling Pathways and Biological Roles

The differential abundance of 3,5-dimethyloctane between worker and queen ants of Formica exsecta strongly suggests a role in chemical communication. While a specific signaling pathway has not yet been elucidated, branched hydrocarbons in social insects are known to be involved in:

-

Nestmate Recognition: The unique blend of cuticular hydrocarbons allows ants to distinguish between colony members and outsiders.

-

Fertility Signaling: The hydrocarbon profile can indicate the reproductive status of an individual. The higher concentration in queens may be a signal of her fertility.

-

Task Allocation: In some species, hydrocarbon profiles can vary with the age and task of a worker.

Further research is required to determine the precise function and corresponding signaling pathway of 3,5-dimethyloctane in Formica exsecta.

Experimental Protocols

The identification and quantification of 3,5-dimethyloctane in biological samples primarily rely on gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Extraction of Cuticular and Glandular Hydrocarbons

Materials:

-

Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

Hexane (GC-grade)

-

Internal standard (e.g., n-eicosane)

-

Microsyringe

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Gland Dissection: For glandular secretions, dissect the Dufour's gland from the insect under a stereomicroscope and place it in a 1.5 mL glass vial.

-

Solvent Extraction: Add a known volume of hexane (e.g., 50 µL) containing a known concentration of an internal standard to the vial.

-

Extraction: Agitate the vial for 2 minutes to ensure complete extraction of the hydrocarbons.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

-

Transfer: Transfer the extract to a GC vial for analysis.

dot

Caption: A typical experimental workflow for the analysis of 3,5-dimethyloctane from insect glands.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Quantification: The amount of 3,5-dimethyloctane is determined by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

The natural occurrence of 3,5-dimethyloctane is definitively established in the Dufour's gland of the ant Formica exsecta, with quantitative data suggesting a role in the social biology of this species. While the general biosynthetic pathway for branched alkanes in insects provides a framework for its formation, the specific enzymes and regulatory mechanisms in Formica remain an area for future investigation. Furthermore, the tantalizing but currently unsubstantiated links to human metabolism and cancer warrant rigorous investigation to move beyond database entries to concrete biological understanding. Future research should focus on elucidating the specific function of 3,5-dimethyloctane in insect communication, detailing its complete biosynthetic pathway, and exploring its potential presence and role in mammalian systems with robust analytical and metabolomic studies.

3,5-Dimethyloctane as a Human Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyloctane is a branched-chain alkane that has been identified as a human metabolite.[1][2] As a volatile organic compound (VOC), it is detectable in exhaled breath and holds potential as a non-invasive biomarker for disease.[3][4] This technical guide provides a comprehensive overview of 3,5-dimethyloctane as a human metabolite, focusing on its metabolic origins, analytical methodologies for its detection and quantification, and its potential clinical significance. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this and similar metabolic products.

Metabolic Pathway: The Origin of 3,5-Dimethyloctane

The endogenous production of 3,5-dimethyloctane in humans is not fully elucidated through a dedicated biosynthetic pathway. However, substantial evidence points to its origin from the oxidative degradation of larger, branched-chain fatty acids.[5] The most prominent and well-characterized pathway that provides a plausible source for branched alkanes like 3,5-dimethyloctane is the metabolism of phytanic acid.[1][6][7]

Phytanic acid is a branched-chain fatty acid obtained from dietary sources. Due to the presence of a methyl group on its β-carbon, it cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisome to form pristanic acid.[3][8] Pristanic acid, now with a methyl group on its α-carbon, can be further metabolized via β-oxidation.[9] The subsequent breakdown of these branched-chain intermediates, particularly under conditions of oxidative stress, can lead to the formation of various volatile organic compounds, including branched-chain alkanes.[5]

The following diagram illustrates the proposed metabolic pathway leading to the formation of branched-chain alkanes.

Quantitative Data

While 3,5-dimethyloctane has been identified as a human metabolite, specific quantitative data on its concentration in various biological matrices are scarce in the literature. However, studies on volatile organic compounds in exhaled breath of both healthy individuals and patients with diseases like lung cancer provide a general context for the expected concentration ranges of similar alkanes. The following table summarizes representative concentrations of alkanes found in human breath. It is important to note that these values can vary significantly based on factors such as age, sex, diet, smoking status, and the analytical methodology employed.

| Analyte Class | Representative Compounds | Biological Matrix | Condition | Concentration Range | Reference(s) |

| Branched-Chain Alkanes | Dodecane | Exhaled Breath | Advanced Lung Cancer | Increased levels noted | [1] |

| Methylated Alkanes | Exhaled Breath | Breast Cancer | Identified as potential biomarkers | [10] | |

| n-Alkanes | n-Hexane to n-Dodecane | Blood | Non-occupational Exposure | 0.069 to 0.132 ng/mL (Quantification Limits) | [6][11] |

| Pentane, Hexane, Octane, Nonane | Exhaled Breath | Lung Cancer | Significantly higher in patients | [4] |

Experimental Protocols

The detection and quantification of 3,5-dimethyloctane, a volatile and nonpolar compound, is typically achieved using gas chromatography-mass spectrometry (GC-MS). Solid-phase microextraction (SPME) is a common, solvent-free sample preparation technique for extracting VOCs from biological samples like breath and blood.[11][12]

Protocol: Quantification of 3,5-Dimethyloctane in Exhaled Breath by SPME-GC-MS

This protocol is a synthesized methodology based on established procedures for VOC analysis in human breath.[13][14][15]

1. Breath Sample Collection:

-

Subjects should be in a resting state for at least 10 minutes prior to sample collection to ensure the analysis of endogenous VOCs.

-

Collect alveolar breath, which is the last portion of exhaled air, as it is enriched with endogenous compounds. This can be achieved using a breath sampler that monitors CO2 levels.

-

Collect a defined volume of breath (e.g., 500 mL) into an inert container, such as a Tedlar® bag.

2. Solid-Phase Microextraction (SPME):

-

Use an SPME fiber coated with a nonpolar stationary phase, such as polydimethylsiloxane (PDMS), which is suitable for trapping alkanes.

-

Expose the SPME fiber to the headspace of the collected breath sample in the Tedlar® bag for a standardized period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow for the adsorption of VOCs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Thermally desorb the trapped analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode to ensure the complete transfer of analytes to the GC column.

-

GC Column: Use a nonpolar capillary column (e.g., DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness) suitable for separating alkanes.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Identification: Identify 3,5-dimethyloctane based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The fragmentation pattern of alkanes typically shows a series of clusters of peaks 14 mass units apart.[16][17]

-

Quantification: Perform quantification using an external or internal standard method. An appropriate internal standard would be a deuterated analog or a branched-chain alkane of a different chain length.

-

The following diagram outlines the experimental workflow.

Conclusion

3,5-Dimethyloctane is an endogenous human metabolite, likely originating from the α- and β-oxidation of the dietary branched-chain fatty acid, phytanic acid. Its volatile nature makes it a candidate for non-invasive disease biomarker discovery through breath analysis. The methodologies for its detection and quantification are well-established within the broader context of VOC analysis, primarily relying on SPME-GC-MS. Further research is warranted to establish definitive quantitative levels of 3,5-dimethyloctane in healthy and diseased populations to fully assess its potential as a clinical biomarker. This guide provides a foundational understanding for professionals in the fields of metabolomics, clinical diagnostics, and drug development to pursue further investigations into this and other related compounds.

References

- 1. The Use of Breath Analysis in the Management of Lung Cancer: Is It Ready for Primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. Breath gas aldehydes as biomarkers of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Picogram measurement of volatile n-alkanes (n-hexane through n-dodecane) in blood using solid-phase microextraction to assess nonoccupational petroleum-based fuel exposure. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 13. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pristanic acid - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

The Emerging Potential of 3,5-Dimethyloctane as a Cancer Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer diagnostics is continually evolving, with a significant shift towards non-invasive detection methods. Volatile organic compounds (VOCs), byproducts of cellular metabolism, have emerged as promising biomarkers detectable in breath, urine, and blood. This technical guide explores the potential of a specific branched alkane, 3,5-Dimethyloctane, as a novel cancer biomarker. While direct evidence specifically implicating 3,5-Dimethyloctane is still in its nascent stages, a compelling case for its investigation is built upon the established association of structurally similar branched alkanes with various malignancies, particularly breast and lung cancer. This document provides a comprehensive overview of the current understanding of branched alkanes in cancer, details relevant experimental protocols for their detection, and elucidates the potential biochemical pathways underlying their production.

Introduction

Cancer is characterized by profound alterations in cellular metabolism to support rapid proliferation and survival. These metabolic shifts result in the production of unique VOC profiles that can be harnessed for early diagnosis and monitoring.[1][2] Alkanes and methylated alkanes, in particular, are frequently identified as potential biomarkers, with their presence often linked to increased oxidative stress and altered enzyme activity within the tumor microenvironment.[3][4][5]

3,5-Dimethyloctane (C₁₀H₂₂) is a branched-chain alkane that has been identified as a human metabolite and observed in the context of cancer metabolism.[4] Although direct quantitative studies on 3,5-Dimethyloctane in cancer patients are limited, the detection of other methylated alkanes, such as 2,5,6-trimethyloctane in the breath of breast cancer patients, provides a strong rationale for investigating its potential.[6] This guide synthesizes the available evidence for branched alkanes as a class of cancer biomarkers and provides the technical framework for future research into 3,5-Dimethyloctane.

Quantitative Data on Branched Alkanes as Cancer Biomarkers

Direct quantitative data for 3,5-Dimethyloctane in cancer is not yet prevalent in published literature. However, studies on other branched alkanes provide valuable context and a basis for hypothesis-driven research. The following table summarizes key findings for related compounds.

| Biomarker | Cancer Type | Biological Matrix | Key Findings | References |

| Branched Alkanes (Profile) | Breast Cancer | Exhaled Breath | A breath methylated alkane contour (BMAC) distinguished women with breast cancer from healthy volunteers with high sensitivity and specificity. | [3][7] |

| 2,5,6-Trimethyloctane | Breast Cancer | Exhaled Breath | Significantly higher concentrations were observed in the exhaled breath of breast cancer patients compared to healthy individuals and patients with benign breast disease. | [6] |

| 2,3,5-Trimethylhexane | Lung Cancer | Headspace of Cancer Cells | Found in higher concentrations in the headspace of lung cancer cells compared to normal cells. | [8] |

| 2,3,3-Trimethylpentane | Lung Cancer | Headspace of Cancer Cells | Detected at elevated levels in the headspace of lung cancer cells. | [8] |

| Methylated Alkanes (General) | Various Cancers | Exhaled Breath, Urine | Increased levels are associated with lipid peroxidation and altered cytochrome P450 activity in cancer. | [4][5] |

Potential Biochemical Origins of 3,5-Dimethyloctane in Cancer

The production of branched alkanes like 3,5-Dimethyloctane in cancer is thought to be driven by two primary interconnected pathways: lipid peroxidation and altered cytochrome P450 (CYP) enzyme activity.

Lipid Peroxidation of Branched-Chain Fatty Acids

Cancer cells experience high levels of oxidative stress due to their accelerated metabolism and the production of reactive oxygen species (ROS).[9][10] These ROS can attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction known as lipid peroxidation.[11][12] While the peroxidation of straight-chain fatty acids is well-documented to produce straight-chain alkanes, it is hypothesized that the peroxidation of branched-chain fatty acids, or the rearrangement of intermediates during peroxidation, could lead to the formation of branched alkanes.

Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 enzymes are a superfamily of monooxygenases that are involved in the metabolism of a wide range of endogenous and exogenous compounds.[13] In cancer, the expression and activity of certain CYP isozymes can be significantly altered.[13] It is proposed that CYP enzymes can metabolize fatty acids and other precursors to produce alkanes.[13][14] The altered substrate specificity or expression levels of CYPs in cancer cells could lead to the specific production of branched alkanes like 3,5-Dimethyloctane.

Experimental Protocols for the Detection of 3,5-Dimethyloctane

The analysis of volatile branched alkanes in biological samples requires highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[15][16] The following sections detail generalized protocols for breath and blood analysis, which can be adapted and optimized for the specific detection of 3,5-Dimethyloctane.

Breath Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This is a common method for the analysis of VOCs in exhaled breath.[17][18]

1. Sample Collection:

-

Subjects should be in a resting state and have fasted for a specified period (e.g., 4-6 hours) to minimize dietary interferences.

-

Exhaled breath is collected into an inert bag (e.g., Tedlar®) or directly onto a sorbent tube.

-

A controlled volume of alveolar breath (the last portion of exhalation) is drawn through a thermal desorption tube packed with one or more sorbents (e.g., Tenax® TA, Carbopack™).

2. Thermal Desorption:

-

The sorbent tube is placed in a thermal desorber unit.

-

The tube is heated to a specific temperature (e.g., 280-300°C) to release the trapped VOCs.

-

The released analytes are cryofocused in a cold trap (e.g., at -10°C) to create a narrow band for injection into the GC.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for alkane separation.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. An example program: initial temperature of 40°C hold for 2 minutes, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of 3,5-Dimethyloctane, monitoring characteristic ions (e.g., m/z 43, 57, 71, 85).

-

4. Data Analysis:

-

Identification of 3,5-Dimethyloctane is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantification is performed by comparing the peak area of the target analyte to that of an internal standard.

References

- 1. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatile organic compounds: A promising new frontier for cancer screening [accscience.com]

- 3. Volatile markers of breast cancer in the breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Volatile Organic Metabolites Identify Patients with Breast Cancer, Cyclomastopathy, and Mammary Gland Fibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Review of cancer cell volatile organic compounds: their metabolism and evolution [frontiersin.org]

- 10. Review of cancer cell volatile organic compounds: their metabolism and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 12. In vivo breath alkane as an index of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytochrome P-450 oxidation of alkanes originating as scission products during lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Exhaled breath analysis using GC-MS and an electronic nose for lung cancer diagnostics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Analysis of breath by GC-MS | Markes International [markes.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyloctane and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-dimethyloctane and a selection of its structural isomers. The information is compiled from various chemical databases and scientific resources to ensure accuracy and relevance for research and development applications. All quantitative data is presented in structured tables for ease of comparison, and general experimental methodologies are detailed.

Introduction to Dimethyloctane Isomers

3,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the decane isomer group, it shares this formula with numerous other structural isomers. These isomers, while having the same molecular weight, exhibit distinct physical properties due to differences in their molecular structure, such as branching, which affects intermolecular van der Waals forces. Understanding these properties is crucial for applications in fuel science, as reference standards in chromatography, and in understanding metabolic pathways where such compounds have been observed.[1][3]

Comparative Physical Properties

The following tables summarize the key physical properties of 3,5-dimethyloctane and several of its isomers. These properties are critical for predicting the behavior of these compounds in various physical and chemical processes.

Table 1: General and Molar Properties

| Property | 3,5-Dimethyloctane | 2,5-Dimethyloctane | 2,6-Dimethyloctane | 3,3-Dimethyloctane | 3,6-Dimethyloctane |

| CAS Number | 15869-93-9[2] | 15869-89-3[4] | 2051-30-1[5] | 4110-44-5[6] | 15869-94-0[7] |

| Molecular Formula | C10H22[1][2] | C10H22[4] | C10H22[5] | C10H22[6] | C10H22[7] |

| Molecular Weight | 142.28 g/mol [1] | 142.28 g/mol [4] | 142.28 g/mol [5] | 142.29 g/mol [6] | 142.28 g/mol [7] |

| Monoisotopic Mass | 142.172150702 Da[1] | 142.172150702 Da[4] | 142.172150702 Da[5] | 142.17215 Da[8] | 142.172150702 Da[7] |

Table 2: Key Physical Constants

| Property | 3,5-Dimethyloctane | 2,5-Dimethyloctane | 2,6-Dimethyloctane | 3,3-Dimethyloctane | 3,6-Dimethyloctane |

| Boiling Point | 160 °C[9][10] | Data not available | Data not available | 161 °C[11] | Data not available |

| Melting Point | -53.99 °C[9] | Data not available | Data not available | -53.99 °C[11] | Data not available |

| Density | 0.74 g/cm³[9][12] | Data not available | Data not available | 0.74 g/cm³[11] | Data not available |

| Refractive Index | 1.4120 - 1.4130[9][13] | Data not available | Data not available | 1.4140 - 1.4160[11] | Data not available |

| Vapor Pressure | 3.38 mmHg at 25°C[9] | Data not available | Data not available | Data not available | Data not available |

| Flash Point | 38 °C[9][13] | Data not available | Data not available | 161 °C[11] | Data not available |

| Water Solubility | 93.15 µg/L[9][13] | Data not available | Data not available | 85.34 µg/L[11] | Data not available |

Experimental Protocols

While the precise experimental protocols for the data cited above are not publicly available, this section outlines the standard methodologies used for determining the key physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the capillary tube method .

-

Apparatus : Thiele tube or a melting point apparatus, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[1]

-

Procedure :

-

A small amount of the liquid sample is placed in the fusion tube.

-

The capillary tube is placed, open-end down, into the liquid.[1]

-

The apparatus is heated slowly and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary tube.[1]

-

The temperature at which this vigorous bubbling occurs is recorded as the boiling point.[14]

-

Another method involves distillation , where the liquid is heated to its boiling point, the vapor is condensed, and the temperature of the vapor is measured. This temperature remains constant during the distillation of a pure substance.[15][16]

-

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. 3,5-Dimethyloctane has a very low melting point and exists as a liquid under normal conditions.[9] The general procedure for determining a melting point, typically for solids, is as follows:

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Fisher-Johns), capillary tubes.

-

Procedure :

-

A small, dry sample of the solid is packed into a capillary tube.[10]

-

The tube is placed in the heating block of the melting point apparatus.[2]

-

The sample is heated at a controlled rate.[2]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[2] A narrow range (0.5-1.0°C) typically indicates a pure compound.[2]

-

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a graduated cylinder and balance .

-

Apparatus : Pycnometer (a glass flask with a precise volume), analytical balance, or a graduated cylinder and balance.[5][17]

-

Procedure (using graduated cylinder) :

-

The mass of a clean, dry graduated cylinder is measured.[18]

-

A known volume of the liquid is added to the graduated cylinder.

-

The mass of the cylinder containing the liquid is measured.[18]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

Density is calculated by dividing the mass of the liquid by its volume.[18]

-

-

Pycnometry : This method involves accurately weighing the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (like water). This allows for a very precise calculation of the sample's density.[17]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer .

-

Apparatus : Abbe refractometer or a digital refractometer.[19]

-

Procedure :

-

A small drop of the liquid sample is placed on the prism of the refractometer.[20]

-

The prisms are closed and the instrument is adjusted.

-

Light is passed through the sample, and the user looks through an eyepiece to align a boundary line with a crosshair.[20]

-

The refractive index is read directly from a scale. Digital refractometers perform this process automatically.[19]

-

The measurement is temperature-dependent, so the temperature at which the measurement is taken is always recorded.

-

Logical Relationships and Visualization

The term "signaling pathways" is not applicable to simple alkanes like dimethyloctanes. However, a logical diagram can effectively illustrate the relationship between these compounds as structural isomers.

Caption: Structural isomerism of various dimethyloctanes from the C10H22 formula.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis | SAR Publication [sarpublication.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. matestlabs.com [matestlabs.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. scribd.com [scribd.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vernier.com [vernier.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. knowledge.reagecon.com [knowledge.reagecon.com]

- 18. smart.dhgate.com [smart.dhgate.com]

- 19. mt.com [mt.com]

- 20. Refractive index - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of 3,5-Dimethyloctane for Volatile Organic Compound (VOC) Biomarker Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the analysis of 3,5-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). 3,5-Dimethyloctane, a branched-chain alkane, is a volatile organic compound (VOC) that has been identified as a potential biomarker in various biological and environmental samples. This document provides a detailed experimental protocol for sample preparation, GC-MS analysis, and data interpretation. The presented methods are designed to offer high sensitivity and specificity, making them suitable for demanding research and development applications, particularly in the field of biomarker discovery.

Introduction

Volatile organic compounds (VOCs) present in biological matrices such as breath, blood, and urine are gaining significant attention as potential non-invasive biomarkers for the early detection and monitoring of diseases, including cancer.[1][2][3] Branched-chain alkanes, a class of VOCs, are metabolic byproducts that can be altered in pathological states. 3,5-Dimethyloctane (C₁₀H₂₂) is one such compound that has been noted in metabolomic studies.[4] The accurate and sensitive detection of these compounds requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds due to its excellent separation capabilities and definitive compound identification based on mass spectra.[5][6][7]

This application note provides a detailed protocol for the analysis of 3,5-dimethyloctane, adaptable for various sample matrices. The workflow, from sample collection to data analysis, is outlined to ensure reproducibility and accuracy in research settings.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for common biological and environmental samples.

a) Liquid Samples (e.g., Plasma, Urine)

For liquid samples, a "dilute and shoot" approach after protein precipitation or liquid-liquid extraction is often employed to minimize matrix effects.[8]

-

Materials:

-

Methanol, acetone, or dichloromethane (GC-MS grade)

-

0.22 µm syringe filters

-

Centrifuge

-

Glass vials with PTFE-lined septa

-

-

Protocol:

-

To 1 mL of the liquid sample, add 2 mL of cold acetone to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean glass vial.

-

Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

-

b) Solid Samples (e.g., Tissue, Soil)

Solid samples require extraction of the volatile components into a suitable solvent.

-

Materials:

-

Hexane or dichloromethane (GC-MS grade)

-

Homogenizer

-

Sonicator

-

Centrifuge

-

Glass vials with PTFE-lined septa

-

-

Protocol:

-

Weigh approximately 1 g of the homogenized solid sample into a glass centrifuge tube.

-

Add 5 mL of hexane.

-

Sonicate the mixture for 15 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean GC vial for analysis.

-

c) Gaseous Samples (e.g., Breath)

Headspace analysis, particularly Solid Phase Microextraction (SPME), is a solvent-free and sensitive technique for analyzing VOCs in gaseous samples.[5]

-

Materials:

-

SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

-

Heated agitator

-

Gas sampling bags (e.g., Tedlar®)

-

Glass vials with PTFE-lined septa

-

-

Protocol:

-

Collect the breath sample in a Tedlar® bag.

-

Transfer a defined volume of the gaseous sample into a sealed headspace vial.

-

Expose the pre-conditioned SPME fiber to the headspace of the sample vial.

-

Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of VOCs onto the fiber.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.

-

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis of 3,5-dimethyloctane. These may need to be optimized based on the specific instrument and sample matrix.

-

Gas Chromatograph (GC) Parameters:

-